molecular formula C8H6BrN3O3S B6605676 ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 2803864-58-4

ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B6605676
M. Wt: 304.12 g/mol
InChI Key: XRSOPXSCVPIZIX-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate is a chemical compound that has a variety of applications in scientific research. It is a heterocyclic aromatic compound, with the molecular formula C7H5BrN2O2S, and is a derivative of the thiadiazole ring system. It is an important synthetic intermediate used in the production of various pharmaceuticals, agrochemicals, and other compounds. The compound has also been used in the synthesis of a variety of organic compounds, including polymers, dyes, and other materials.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate involves the reaction of 2-amino-1,3,4-thiadiazole with ethyl 2-bromo-3-oxobutanoate, followed by cyclization with cyanamide and oxidation with hydrogen peroxide.

Starting Materials
2-amino-1,3,4-thiadiazole, ethyl 2-bromo-3-oxobutanoate, cyanamide, hydrogen peroxide

Reaction
Step 1: React 2-amino-1,3,4-thiadiazole with ethyl 2-bromo-3-oxobutanoate in the presence of a base such as potassium carbonate to form ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate., Step 2: Cyclize the intermediate product with cyanamide in the presence of a base such as sodium methoxide to form the corresponding 2-amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate., Step 3: Oxidize the intermediate product with hydrogen peroxide in the presence of a catalyst such as sodium tungstate to form ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate.

Mechanism Of Action

The mechanism of action of ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate is not well understood. However, it is believed to act as a Lewis acid in certain organic reactions, and as a catalyst in other reactions. It is also thought to act as an electron-withdrawing group in certain organic reactions, and as a nucleophile in other reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate are not well understood. It is believed to act as an inhibitor of certain enzymes, and may have an effect on the activity of certain neurotransmitters. However, further research is needed to fully understand the effects of this compound on biochemical and physiological processes.

Advantages And Limitations For Lab Experiments

The advantages of using ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate in lab experiments include its low cost, easy availability, and wide range of applications. It is also relatively stable and has a low toxicity. However, some of its limitations include its low solubility in water, and the fact that it is sensitive to light and heat.

Future Directions

Future research into ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate could focus on further exploring its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, further research could be done to explore the compound’s potential as a catalyst in organic reactions, and as an inhibitor of certain enzymes. Finally, further research could be done to explore the compound’s potential to act as an electron-withdrawing group in certain organic reactions, and as a nucleophile in other reactions.

Scientific Research Applications

Ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate has a variety of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including polymers, dyes, and other materials. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, it has been used as a reagent in organic syntheses, as a catalyst in organic reactions, and as an intermediate in the synthesis of various organic compounds.

properties

IUPAC Name

ethyl 2-bromo-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O3S/c1-2-15-6(14)4-3-10-8-12(5(4)13)11-7(9)16-8/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSOPXSCVPIZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N(C1=O)N=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate

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